2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]acetamide
Description
This compound features a fused imidazo[1,2-c]quinazolin-3-one core substituted at position 5 with a [(4-chlorophenyl)methyl]sulfanyl group and at position 2 with an acetamide moiety bearing a furan-2-ylmethyl substituent. The structural complexity arises from the quinazolinone scaffold, known for its pharmacological relevance, combined with sulfur-containing and heteroaromatic substituents.
For example, describes the use of chloroacetyl chloride in dimethylformamide (DMF) to introduce acetamide groups, while highlights the coupling of thiol-containing triazoles with chloroacetamides in ethanol/KOH . These methods suggest a plausible route for synthesizing the target compound.
Properties
IUPAC Name |
2-[5-[(4-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O3S/c25-16-9-7-15(8-10-16)14-33-24-28-19-6-2-1-5-18(19)22-27-20(23(31)29(22)24)12-21(30)26-13-17-4-3-11-32-17/h1-11,20H,12-14H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWRTIPJYXVOOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC=C(C=C4)Cl)CC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazoquinazoline core, followed by the introduction of the chlorophenyl and sulfanyl groups. The final step involves the attachment of the furan ring and the acetamide group. Common reagents used in these reactions include chlorinating agents, sulfur sources, and furan derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the imidazoquinazoline core can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural Features :
- 4-Chlorophenylmethylsulfanyl group : Enhances lipophilicity and may influence receptor binding through halogen interactions.
- Furan-2-ylmethyl acetamide : Introduces a heteroaromatic moiety capable of π-π stacking or hydrogen bonding.
Comparison with Structurally Similar Compounds
To contextualize the compound’s properties, we compare it with derivatives sharing the quinazolinone, triazole, or sulfanyl-acetamide frameworks (Table 1).
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Structural and Functional Insights
Impact of Sulfanyl Groups: The sulfanyl (-S-) linker in the target compound and analogs (e.g., ) enhances conformational flexibility and may facilitate thiol-disulfide exchange interactions in biological systems . Substitution with 4-chlorophenyl (target compound) versus sulfamoylphenyl (477329-16-1) alters solubility and target specificity.
Role of Heteroaromatic Substituents :
- The furan-2-ylmethyl group in the target compound contrasts with pyridine (573943-64-3) or phenyl (763114-31-4) moieties in analogs. Furan’s oxygen atom may participate in hydrogen bonding, while pyridine’s nitrogen could enhance metal coordination .
Bioactivity Trends: Compounds with triazole cores () exhibit anti-exudative activity, suggesting the target compound’s imidazo-quinazolinone core might similarly modulate inflammatory pathways . demonstrates that structural similarity correlates with bioactivity clustering; thus, the target compound’s hybrid structure may combine mechanisms seen in quinazolinones (e.g., kinase inhibition) and triazoles (e.g., anti-inflammatory effects) .
Biological Activity
The compound 2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]acetamide is a member of the imidazoquinazoline family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by:
- An imidazoquinazoline core.
- A chlorophenyl group which may enhance lipophilicity and facilitate cellular uptake.
- A furan moiety that could contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that include:
- Formation of the imidazoquinazoline nucleus.
- Introduction of the chlorophenyl and sulfanyl groups.
- Coupling with the furan-derived acetamide.
Anticancer Properties
Research indicates that imidazoquinazolines exhibit significant anticancer activity. For example, related compounds have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under discussion has not been extensively studied in clinical settings; however, its structural analogs have demonstrated:
- Inhibition of MEK1/2 kinases, which are crucial in cancer proliferation pathways.
- Growth inhibition in leukemia cell lines MV4-11 and MOLM13 at low concentrations (around 0.3 µM) .
Antimicrobial Activity
Compounds with similar structures have also been evaluated for their antimicrobial properties. For instance, studies on related imidazoquinazolines have shown moderate to strong activity against bacterial strains like Salmonella typhi and Bacillus subtilis. The presence of the sulfanyl group is believed to contribute to this activity .
Study 1: Antitubercular Activity
A series of nitro-substituted heteroaromatic carboxamides were synthesized and tested against Mycobacterium tuberculosis. The study indicated that modifications similar to those present in our compound maintained significant antitubercular activity, suggesting potential for further exploration in tuberculosis treatment .
Study 2: Enzyme Inhibition
Inhibitory activities against acetylcholinesterase (AChE) and urease were assessed for compounds related to our target molecule. These studies demonstrated that certain structural motifs within the imidazoquinazoline framework can lead to effective enzyme inhibition, which is crucial for developing treatments for conditions like Alzheimer's disease .
Research Findings Summary Table
| Property | Observations |
|---|---|
| Anticancer Activity | Inhibition of MEK1/2 kinases; effective against MV4-11 and MOLM13 cells |
| Antimicrobial Activity | Moderate to strong activity against Salmonella typhi and Bacillus subtilis |
| Enzyme Inhibition | Effective AChE and urease inhibitors; potential relevance in Alzheimer's treatment |
| Antitubercular Activity | Maintained significant activity against Mycobacterium tuberculosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
